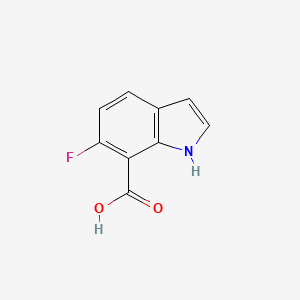
6-fluoro-1H-indole-7-carboxylic Acid
Übersicht
Beschreibung
6-fluoro-1H-indole-7-carboxylic acid is a chemical compound with the CAS Number 875305-42-3 . It has a molecular weight of 179.15 .
Molecular Structure Analysis
The molecular structure of 6-fluoro-1H-indole-7-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a fluorine atom attached at the 6th position and a carboxylic acid group at the 7th position . The InChI key for this compound is YJYWCXSCEPWZIV-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-fluoro-1H-indole-7-carboxylic acid are not detailed in the available literature, indole derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
6-fluoro-1H-indole-7-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Immunomodulation and Anticancer Potential
6-Fluoroindole derivatives have been investigated as potential immunomodulators and anticancer agents. They may play a role in modulating immune responses and inhibiting cancer cell growth .
SGLT2 Inhibitors for Diabetes Management
Sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors are used to manage hyperglycemia in diabetes. Although not directly studied for this purpose, 6-fluoroindole derivatives may contribute to SGLT2 inhibitor development .
Interleukin-2 Inducible T Cell Kinase Inhibition
Indolylindazoles and indolylpyrazolopyridines, which incorporate indole moieties, have been investigated as interleukin-2 inducible T cell kinase inhibitors. While not specific to 6-fluoro-1H-indole-7-carboxylic acid, this highlights the broader relevance of indole-based compounds in immunology research .
Hedgehog Pathway Inhibition
Amide conjugates of indole derivatives, including ketoprofen, have been explored as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. Although not directly studied for 6-fluoro-1H-indole-7-carboxylic acid, this pathway plays a crucial role in cancer and developmental processes .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 6-fluoro-1H-indole-7-carboxylic acid and similar compounds are likely to involve further exploration of their synthesis methods and biological activities. Given the importance of indole derivatives in medicinal chemistry, these compounds will continue to be a focus of research in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
6-fluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWCXSCEPWZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indole-7-carboxylic Acid | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

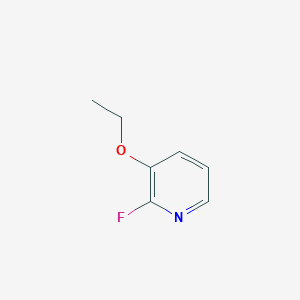
![4-isopropoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2565997.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2566001.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)
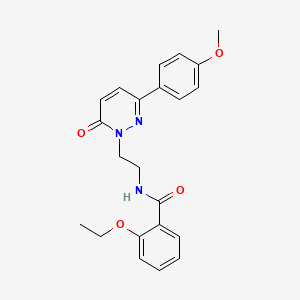
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2566005.png)
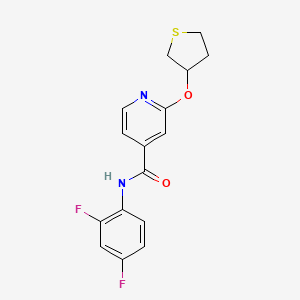
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)
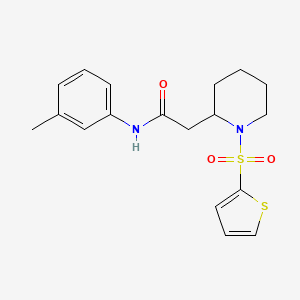
![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)
![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)